An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-iodotoluene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-iodotoluene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4-iodotoluene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the toluene ring, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of 2-chloro-4-iodotoluene, with a focus on its applications in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.
I. Physicochemical Properties
2-Chloro-4-iodotoluene, with the chemical formula C₇H₆ClI, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Weight | 252.48 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 35-38 °C | |
| Boiling Point | 145 °C at 35 mmHg | [1] |
| Density | 1.8 g/cm³ | [1] |
| CAS Number | 83846-48-4 | [1] |
| IUPAC Name | 2-chloro-4-iodo-1-methylbenzene |
II. Spectroscopic Data
The structural features of 2-chloro-4-iodotoluene can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of 2-chloro-4-iodotoluene is characterized by absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-I stretching vibrations. A vapor phase IR spectrum is available on public databases such as SpectraBase.[4]
III. Chemical Reactivity
The reactivity of 2-chloro-4-iodotoluene is dominated by the presence of two different halogen atoms and a methyl group on the aromatic ring. This allows for a range of selective transformations.
A. Palladium-Catalyzed Cross-Coupling Reactions
2-Chloro-4-iodotoluene is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for regioselective functionalization at the 4-position.
The Suzuki-Miyaura coupling reaction enables the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent.[5] In the case of 2-chloro-4-iodotoluene, the reaction can be selectively performed at the iodo-position.
Conceptual Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
A typical procedure would involve reacting 2-chloro-4-iodotoluene with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.[6]
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[1] Similar to the Suzuki coupling, the Heck reaction with 2-chloro-4-iodotoluene is expected to proceed selectively at the more reactive iodo-position.
Conceptual Reaction Scheme: Heck Reaction
Caption: General scheme of a Heck reaction with 2-chloro-4-iodotoluene.
For instance, reacting 2-chloro-4-iodotoluene with styrene in the presence of a palladium catalyst and a base would yield 4-styryl-2-chlorotoluene.[7][8]
The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[9] This reaction is particularly valuable for the synthesis of arylalkynes, which are important motifs in many natural products and pharmaceuticals.
Detailed Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene
While a specific protocol for 2-chloro-4-iodotoluene is not available, a detailed procedure for the closely related 4-iodotoluene provides a strong starting point:
-
Reaction Setup: In a reaction vessel, dissolve 4-iodotoluene (0.5 mmol) and phenylacetylene (0.6 mmol) in a mixture of THF and DMA (9:1, 10 mL).
-
Catalyst Addition: Add a pre-mixed catalyst of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder (17:1 weight ratio, 1.9 g total).
-
Reaction Conditions: Heat the mixture to 75 °C under an argon atmosphere with stirring.
-
Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture, add water, and extract with hexane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel.[10]
This protocol can be adapted for 2-chloro-4-iodotoluene, with the expectation of selective coupling at the iodo-position.
B. Nucleophilic Aromatic Substitution (SₙAr)
While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SₙAr) can also occur, particularly if the aromatic ring is activated by strong electron-withdrawing groups. In 2-chloro-4-iodotoluene, the presence of two halogen atoms does not strongly activate the ring for SₙAr. Therefore, this reaction pathway is less common under typical conditions compared to cross-coupling.
C. Reactions of the Methyl Group
The methyl group on the toluene ring can undergo oxidation to form an aldehyde or a carboxylic acid, providing another handle for further functionalization.
The selective oxidation of the methyl group to an aldehyde can be achieved using various reagents. This transformation would yield 2-chloro-4-iodobenzaldehyde, a valuable intermediate in its own right.[11]
Stronger oxidizing agents can convert the methyl group to a carboxylic acid, forming 2-chloro-4-iodobenzoic acid.[12] This transformation introduces a versatile functional group for further synthetic manipulations, such as amide bond formation.
IV. Applications in Synthesis
The diverse reactivity of 2-chloro-4-iodotoluene makes it a valuable intermediate in the synthesis of complex organic molecules.
A. Pharmaceutical Synthesis
Halogenated aromatic compounds are common structural motifs in many active pharmaceutical ingredients (APIs). 2-Chloro-4-iodotoluene can serve as a starting material for the synthesis of various drug candidates, including kinase inhibitors.[13][14][15] The ability to selectively functionalize the molecule at different positions allows for the generation of diverse molecular libraries for drug discovery. For instance, the biaryl structures formed via Suzuki coupling are prevalent in many biologically active compounds.[16]
B. Agrochemical Synthesis
Similar to pharmaceuticals, the agrochemical industry relies on complex organic molecules for the development of new herbicides, insecticides, and fungicides. Halogenated toluenes are important intermediates in the synthesis of various crop protection agents.[17][18] The specific substitution pattern of 2-chloro-4-iodotoluene can be leveraged to create novel agrochemicals with improved efficacy and selectivity.
V. Safety Information
2-Chloro-4-iodotoluene should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
VI. Conclusion
2-Chloro-4-iodotoluene is a highly versatile and valuable building block in organic synthesis. Its distinct reactivity, particularly the regioselective functionalization at the iodo-position in palladium-catalyzed cross-coupling reactions, combined with the potential for transformations of the methyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in modern chemical research and development.
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